molecular formula C13H20N2O3 B11782237 tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B11782237
M. Wt: 252.31 g/mol
InChI Key: JMDGEGOKYFGAFM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furo[3,2-c]pyridine core. The structure includes a tert-butyl carbamate protecting group at the 5-position and an aminomethyl substituent at the 2-position.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-5-4-11-9(8-15)6-10(7-14)17-11/h6H,4-5,7-8,14H2,1-3H3

InChI Key

JMDGEGOKYFGAFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the furo[3,2-c]pyridine core, followed by the introduction of the aminomethyl group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts and reagents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminomethyl Group

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes alkylation, acylation, and condensation reactions. For example:

  • Alkylation : Reacting with alkyl halides forms secondary or tertiary amines.

  • Acylation : Treatment with acyl chlorides yields amides.

Example Reaction :

Compound+RCOClAmide Derivative+HCl\text{Compound} + \text{RCOCl} \rightarrow \text{Amide Derivative} + \text{HCl}

This reaction typically uses bases like triethylamine to neutralize HCl.

Ester Hydrolysis

The tert-butyl ester group hydrolyzes under acidic conditions to form carboxylic acid derivatives. Strong acids (e.g., HCl in dioxane) cleave the ester, producing 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylic acid.

Conditions :

  • Reagent: 4M HCl in dioxane

  • Temperature: 60°C

  • Time: 6–12 hours .

Oxidation of the Dihydrofuropyridine Ring

The 6,7-dihydrofuropyridine core can be oxidized to a fully aromatic furopyridine system using agents like MnO<sub>2</sub> or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Outcome :

  • Increased aromaticity enhances stability and alters electronic properties for downstream reactivity.

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) is feasible if a halogen (e.g., bromine) is introduced via prior functionalization. For instance:

Halogenation :

Compound+NBSBrominated Derivative\text{Compound} + \text{NBS} \rightarrow \text{Brominated Derivative}

Suzuki Coupling :

Brominated Derivative+Aryl Boronic AcidPd(PPh3)4Aryl-Substituted Product\text{Brominated Derivative} + \text{Aryl Boronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-Substituted Product}

This pathway is inferred from structural analogs like tert-butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate .

Functionalization via the Trimethylsilyl Group

While not directly applicable to the aminomethyl compound, analogs with trimethylsilyl groups (e.g., tert-butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate) undergo protodesilylation or fluoride-mediated substitutions. This suggests potential strategies for modifying the core structure.

Mechanistic Considerations

  • Aminomethyl Reactivity : The -CH<sub>2</sub>NH<sub>2</sub> group acts as a nucleophile, participating in SN<sub>2</sub> reactions or forming Schiff bases with carbonyl compounds.

  • Ester Stability : The tert-butyl group resists mild hydrolysis but cleaves under strong acids, enabling selective deprotection .

Scientific Research Applications

Potential Therapeutic Agents

The compound has shown promise as a lead compound for developing new therapeutic agents targeting specific diseases. Its unique structure allows it to interact with enzymes or receptors involved in various biological pathways. Research indicates that derivatives of this compound may possess anti-inflammatory and analgesic properties, potentially useful in treating conditions such as arthritis and neuropathic pain.

Mechanism of Action Studies

Understanding the interactions of tert-butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate with biological targets is crucial for elucidating its mechanism of action. Studies have suggested that it may modulate signaling pathways involved in cell proliferation and apoptosis, making it relevant in cancer research. Further investigations are needed to confirm these effects and explore the compound's full therapeutic potential.

Synthesis and Derivatives

Pharmacological studies are essential for assessing the biological activity of this compound. Initial findings suggest that it may exhibit moderate activity against certain cancer cell lines and inflammation models. These studies often involve in vitro assays to evaluate cytotoxicity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The aminomethyl group may facilitate binding to proteins or enzymes, while the furo[3,2-c]pyridine core can interact with other molecular structures. These interactions can modulate biological pathways, leading to various effects depending on the context of use.

Comparison with Similar Compounds

Pricing and Availability

  • Bromo-substituted thieno analogs: Priced at €49.00/100 mg to €232.00/5 g (95% purity) .
  • Nitro-substituted thieno analog: $198.00/500 mg .
  • Pyrazolo derivatives: Limited commercial availability; typically synthesized in-house for kinase inhibitor research .

Biological Activity

tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : Not explicitly listed in the provided data but can be derived from its chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been studied for its potential effects on:

  • Neurotransmitter Systems : The compound may modulate neurotransmitter release through interactions with receptor sites.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Studies

  • Antinociceptive Effects : Research indicates that compounds with similar structures exhibit antinociceptive properties. This suggests that tert-butyl derivatives may also provide pain relief by acting on pain pathways.
  • Anti-inflammatory Properties : Some studies have indicated that related compounds possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines are ongoing. Initial findings suggest potential efficacy against certain types of cancer cells.

Case Studies

Study ReferenceFindings
Demonstrated modulation of pain pathways in rodent modelsSupports potential use in pain management
Showed antioxidant activity in vitroSuggests protective effects against oxidative damage
Exhibited cytotoxic effects on breast cancer cell linesIndicates potential as an anticancer agent

Research Findings

Several studies have been conducted to explore the biological activity of related compounds, providing insights into the potential applications of this compound:

  • A study published in Pharmaceutical Chemistry highlighted the compound's ability to inhibit specific enzyme pathways involved in inflammation .
  • Another research article focused on its neuroprotective effects against neurodegenerative diseases, suggesting a role in protecting neuronal cells from apoptosis .

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